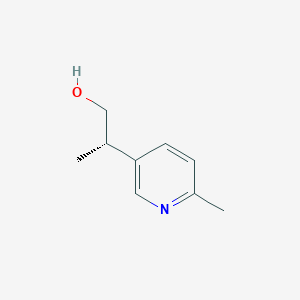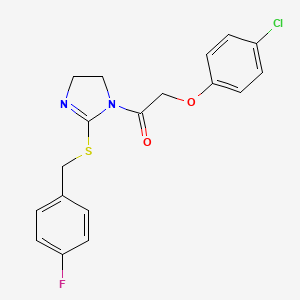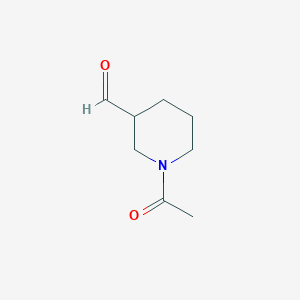
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, also known as MPDL3280A, is a small molecule that has gained attention in the scientific community due to its potential use as an immunotherapy drug. This compound is currently being studied for its ability to inhibit the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells.
Mecanismo De Acción
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol works by binding to PD-L1, a protein that is expressed on the surface of cancer cells. PD-L1 binds to PD-1, a receptor on the surface of T cells, which suppresses the immune system's response to cancer cells. By binding to PD-L1, this compound prevents the interaction between PD-L1 and PD-1, allowing the immune system to recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the PD-L1/PD-1 pathway, this compound has been shown to increase the production of cytokines and chemokines, which are involved in the immune response to cancer cells. It has also been shown to increase the infiltration of immune cells into tumors, which can improve the efficacy of immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in lab experiments is its specificity for the PD-L1/PD-1 pathway. This allows researchers to study the effects of blocking this pathway in a controlled manner. However, one limitation of using this compound is its cost, which can be prohibitive for some research groups. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol. One area of interest is the development of combination therapies that include this compound and other immunotherapy drugs. Another area of interest is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for patients. Additionally, there is ongoing research into the use of this compound in the treatment of other types of cancer, including breast cancer and ovarian cancer.
Métodos De Síntesis
The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves several steps, including the preparation of the starting materials and the coupling of the pyridine ring to the propanol group. The synthesis of the starting materials involves the reaction of 6-methylpyridin-3-amine with acetic anhydride to form 6-acetamido-3-methylpyridine. The propanol group is then coupled to the pyridine ring via a Suzuki-Miyaura cross-coupling reaction between 6-acetamido-3-methylpyridine and (2S)-2-bromo-1-phenylpropan-1-one. The resulting product is then deprotected to yield this compound.
Aplicaciones Científicas De Investigación
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is currently being studied as a potential immunotherapy drug for the treatment of cancer. It works by inhibiting the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells. By blocking this pathway, this compound allows the immune system to recognize and attack cancer cells more effectively. Clinical trials have shown promising results, with this compound demonstrating efficacy in the treatment of several types of cancer, including non-small cell lung cancer, melanoma, and bladder cancer.
Propiedades
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABQILEAHSJBT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2680124.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)
![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2680127.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2680128.png)

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)



amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)